N-Acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine N-Acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine N,N'-diacetylchitobiose is the N,N'-diacetylated derivative of chitobiose, but with no stereodesignation for the anomeric carbon atom. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a beta-D-glucosaminyl-(1->4)-D-glucosamine.
N, N'-diacetylchitobiose, also known as (glcnac)2, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. N, N'-diacetylchitobiose can be biosynthesized from beta-D-glucosaminyl-(1->4)-D-glucosamine.
Brand Name: Vulcanchem
CAS No.: 35061-50-8
VCID: VC0013547
InChI: InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1
SMILES: CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O
Molecular Formula: C₁₆H₂₈N₂O₁₁
Molecular Weight: 424.4 g/mol

N-Acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine

CAS No.: 35061-50-8

Reference Standards

VCID: VC0013547

Molecular Formula: C₁₆H₂₈N₂O₁₁

Molecular Weight: 424.4 g/mol

N-Acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine - 35061-50-8

CAS No. 35061-50-8
Product Name N-Acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine
Molecular Formula C₁₆H₂₈N₂O₁₁
Molecular Weight 424.4 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1
Standard InChIKey PLJAKLUDUPBLGD-VLWZLFBZSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O
SMILES CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O
Description N,N'-diacetylchitobiose is the N,N'-diacetylated derivative of chitobiose, but with no stereodesignation for the anomeric carbon atom. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a beta-D-glucosaminyl-(1->4)-D-glucosamine.
N, N'-diacetylchitobiose, also known as (glcnac)2, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. N, N'-diacetylchitobiose can be biosynthesized from beta-D-glucosaminyl-(1->4)-D-glucosamine.
Synonyms 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-glucose; Bis(N-acetyl)chitobiose; Chitobiose Diacetate; N,N’-Diacetyl-D-chitobiose;
PubChem Compound 160244
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator